3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 142402-62-8
VCID: VC21102674
InChI: InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
SMILES: C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]
Molecular Formula: C11H13BrMgO2
Molecular Weight: 281.43 g/mol

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

CAS No.: 142402-62-8

Cat. No.: VC21102674

Molecular Formula: C11H13BrMgO2

Molecular Weight: 281.43 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide - 142402-62-8

Specification

CAS No. 142402-62-8
Molecular Formula C11H13BrMgO2
Molecular Weight 281.43 g/mol
IUPAC Name magnesium;2-(phenoxy)oxane;bromide
Standard InChI InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Standard InChI Key WCSXXSBILKTDEK-UHFFFAOYSA-M
SMILES C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]
Canonical SMILES C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]

Introduction

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a complex organometallic compound belonging to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds, which is crucial for creating complex organic molecules. The specific structure of this compound includes a phenyl group attached to a tetrahydro-2H-pyran moiety, which introduces unique reactivity and functionalization possibilities in synthetic chemistry.

Key Characteristics:

  • Molecular Formula: C11H13BrMgO2

  • Molecular Weight: 281.43 g/mol

  • CAS Number: 142402-62-8

  • Synonyms: Include 142402-62-8, 3-(2-TETRAHYDRO-2H-PYRANOXY)PHENYLMAGNESIUM BROMIDE, MFCD06201607, and others .

Synthesis and Preparation

The synthesis of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 3-(2-tetrahydro-2H-pyranoxy)phenol with magnesium bromide in an anhydrous ether solvent. The tetrahydro-2H-pyran moiety can be derived from various synthetic pathways involving the cyclization of appropriate precursors, often starting from simple sugars or alcohols.

Synthesis Steps:

  • Preparation of Tetrahydro-2H-pyran Moiety: This involves cyclization reactions starting from simple sugars or alcohols.

  • Formation of Phenol Derivative: The tetrahydro-2H-pyran moiety is attached to a phenol group.

  • Reaction with Magnesium Bromide: The phenol derivative reacts with magnesium bromide in an anhydrous ether solvent to form the Grignard reagent.

Chemical Hazards:

  • Flammability: Highly flammable liquid and vapor.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Carcinogenicity: Suspected of causing cancer .

Applications in Organic Synthesis

This compound is used as a building block in organic synthesis to introduce specific functional groups into molecules. Its unique structure allows for the synthesis of complex organic molecules not easily accessible through other Grignard reagents.

Applications:

  • Synthesis of Complex Molecules: Useful in creating diverse chemical entities.

  • Pharmaceutical Intermediates: Potential use in synthesizing biologically active compounds.

Safety and Handling

Given its highly reactive nature, 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide should be handled with caution. It requires appropriate personal protective equipment (PPE) and should be used in a well-ventilated fume hood.

Safety Precautions:

  • Protective Equipment: Gloves, safety glasses, and lab coat.

  • Ventilation: Use in a well-ventilated area or fume hood.

  • Storage: Store away from heat sources and moisture.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Phenylmagnesium bromideC6H5MgBrBasic Grignard reagent, widely used in organic synthesis.
4-Methoxyphenylmagnesium bromideC8H9MgBrSimilar reactivity but different substituent effects.
3-(Tetrahydrofuran)phenylmagnesium bromideC11H13BrMgOContains a different ether moiety affecting solubility and reactivity.
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromideC11H13BrMgO2Unique tetrahydropyran substitution enhances reactivity and stability.

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